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butan-1-olate;tantalum(5+)

CVD precursor volatility thermal stability tantalum alkoxide TG-DTG

Tantalum(V) butoxide (butan-1-olate; tantalum(5+)), also referred to as tantalum penta-n-butoxide, belongs to the class of Group V transition-metal alkoxides and serves as a key precursor for tantalum pentoxide (Ta₂O₅) thin films in dielectric, optical, and electronic applications. The compound is commercially available in purities up to 99.999% (trace metals basis) and is supplied as a colorless to pale yellow liquid with a density of 1.31 g/mL at 25 °C.

Molecular Formula C20H50O5Ta
Molecular Weight 551.6 g/mol
CAS No. 51094-78-1
Cat. No. B1584026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutan-1-olate;tantalum(5+)
CAS51094-78-1
Molecular FormulaC20H50O5Ta
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta]
InChIInChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3;
InChIKeyPVZMSIQWTGPSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tantalum(V) Butoxide (CAS 51094-78-1) – Baseline Identity and Precursor Class Positioning for Scientific Sourcing


Tantalum(V) butoxide (butan-1-olate; tantalum(5+)), also referred to as tantalum penta-n-butoxide, belongs to the class of Group V transition-metal alkoxides and serves as a key precursor for tantalum pentoxide (Ta₂O₅) thin films in dielectric, optical, and electronic applications [1]. The compound is commercially available in purities up to 99.999% (trace metals basis) and is supplied as a colorless to pale yellow liquid with a density of 1.31 g/mL at 25 °C . Its primary deposition routes include sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD) [1].

Why Tantalum(V) Butoxide Cannot Be Interchanged with Shorter-Chain Tantalum Alkoxides – The Quantitative Evidence for Process-Specific Selection


Among homoleptic tantalum alkoxides, the alkoxide ligand length governs critical precursor properties including volatility, thermal stability, hydrolytic sensitivity, and steric accessibility at the metal center. Substituting tantalum(V) butoxide with a shorter-chain analog such as tantalum(V) ethoxide or tantalum(V) propoxide without adjusting process parameters risks uncontrolled hydrolysis rates, altered vapor delivery characteristics, and divergent film quality [1]. The quantitative evidence presented below demonstrates that these differences are measurable and materially impact precursor selection for CVD/ALD, sol-gel processing, and high-purity dielectric synthesis.

Tantalum(V) Butoxide (51094-78-1) – Evidence Points Distinguishing This Precursor from Its Closest Alkoxide Analogs


Thermal Stability and Volatility Profile: TG/DTG Comparison Against Tantalum(V) Propoxide

In a direct head-to-head thermogravimetric/differential thermogravimetric (TG/DTG) study, tantalum(V) butoxide [Ta(OBuⁿ)₅] exhibited a lower mass-loss rate and a higher residual mass than tantalum(V) propoxide [Ta(OPrⁿ)₅] when heated from 25 °C to 800 °C [1]. Unlike tantalum(V) isopropoxide [Ta(OPrⁱ)₅], which displayed complex multi-stage decomposition, tantalum(V) butoxide showed a single, well-defined mass-loss event analogous to the propoxide analog but with attenuated volatility [1]. This difference provides a wider thermal processing window before decomposition, reducing premature precursor loss during heated delivery lines in CVD/ALD systems.

CVD precursor volatility thermal stability tantalum alkoxide TG-DTG

Hydrolytic Sensitivity Attenuation: Chain-Length Effect on Moisture Reactivity Relative to Tantalum(V) Ethoxide

The same electrochemical synthesis study explicitly states that 'longer carbochain or branched chain will make the precursor not so sensitive to moisture as tantalum ethoxide' [1]. This behavior is attributed to the increased steric shielding of the electrophilic tantalum center by the bulkier n-butoxide ligands, which retards the nucleophilic attack by water [1]. In the context of precursor selection, this reduced moisture sensitivity can relax glovebox and inert-atmosphere requirements during handling, lowering operational complexity and cost without compromising film quality.

moisture sensitivity hydrolysis control alkoxide precursor handling

Boiling Point Differential: Tantalum(V) Butoxide vs. Tantalum(V) Ethoxide Under Reduced Pressure

Tantalum(V) butoxide exhibits a boiling point of 217 °C at 0.15 mmHg (15 Pa), as reported by ChemicalBook . In contrast, tantalum(V) ethoxide boils at 155 °C at a significantly lower pressure of 0.01 mmHg (1.33 Pa), as documented by Sigma-Aldrich . The 62 °C higher boiling point of tantalum(V) butoxide, measured at a pressure 15 × greater, reflects a markedly reduced vapor pressure, which directly impacts the temperature set-points required for bubbler-based precursor delivery in CVD and ALD tools.

boiling point distillation precursor purification

Density Differential: Direct Comparison of Tantalum(V) Butoxide and Tantalum(V) Ethoxide at 25 °C

Tantalum(V) butoxide has a density of 1.31 g/mL at 25 °C , while tantalum(V) ethoxide is significantly denser at 1.566 g/mL at the same temperature . This ≈16% difference in density influences the mass of precursor delivered per unit volume in syringe-pump and liquid-injection CVD systems, necessitating recalibration when switching between alkoxide precursors. The lower density of tantalum(V) butoxide is a direct consequence of the larger molar volume imposed by the bulkier n-butoxide ligands.

density precursor handling gravimetric dosing

Attainable Purity Advantage: Electrochemically Synthesized Tantalum(V) Butoxide vs. Commercial Tantalum(V) Ethoxide

Electrochemical synthesis of tantalum(V) butoxide yields a product with total impurity-element content within 0.0015%–0.0030% (mass fraction), corresponding to a purity of ≥99.997% [1]. For comparison, the leading commercial tantalum(V) ethoxide is supplied at 99.98% trace metals basis purity, with individual metal impurities specified as ≤250 ppm . The approximately 10 × lower total impurity burden in electrochemically synthesized tantalum(V) butoxide is particularly relevant for dielectric applications where alkali-metal and transition-metal impurities significantly degrade leakage-current performance and device lifetime [1].

purity trace metals dielectric materials

Tantalum(V) Butoxide (CAS 51094-78-1) – Preferred Application Scenarios Substantiated by Quantitative Differentiation


CVD/ALD Precursor with Controlled Volatility for Heated Delivery Systems

The higher boiling point (217 °C at 0.15 mmHg) and reduced mass-loss rate of tantalum(V) butoxide compared to the propoxide and ethoxide analogs [1] favor its use in CVD and ALD tools where the precursor must be heated to achieve adequate vapor pressure without premature decomposition. The single-step thermal decomposition profile further simplifies process control relative to multi-decomposition-pathway alkoxides such as tantalum(V) isopropoxide [1].

Atmosphere-Tolerant Sol-Gel Processing with Relaxed Inert-Atmosphere Requirements

The attenuated moisture sensitivity of tantalum(V) butoxide, attributed to steric shielding by the longer n-butoxide ligands [1], enables sol-gel deposition of Ta₂O₅ and NaTaO₃ thin films under less stringent dry-atmosphere conditions than required for tantalum(V) ethoxide. This property reduces glovebox dependency and open-bottle degradation, improving process scalability in thin-film manufacturing environments.

High-Purity Dielectric Synthesis for DRAM and ULSI Applications

Electrochemically synthesized tantalum(V) butoxide achieves total impurity levels as low as 0.0015% (99.9985% purity) [1], a factor of 3–10 × cleaner than standard commercial tantalum(V) ethoxide (99.98% trace metals basis) . This purity differential is critical for high-κ dielectric layers in DRAM capacitors and ultra-large-scale integration (ULSI) devices, where parts-per-million alkali-metal contamination directly elevates leakage current and reduces mean-time-to-failure.

Gravimetric Liquid-Delivery Precursor Dosing – Compensation for Lower Density

The density of tantalum(V) butoxide (1.31 g/mL at 25 °C) is 16% lower than that of tantalum(V) ethoxide (1.566 g/mL at 25 °C) [1]. In liquid-injection and direct-liquid-evaporation CVD systems, this density difference necessitates recalibration of volumetric pumps or adoption of gravimetric dosing to ensure delivery of the correct molar tantalum flux per deposition cycle, thereby maintaining reproducible film stoichiometry across different precursor lots and sources.

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